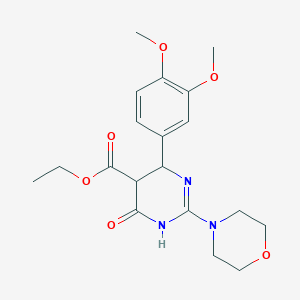

Ethyl 4-(3,4-dimethoxyphenyl)-6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidine-5-carboxylate

Description

Ethyl 4-(3,4-dimethoxyphenyl)-6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative, a class of compounds renowned for diverse pharmacological activities, including antihypertensive, antibacterial, and calcium channel blocking effects . The compound features a 4,5-dihydropyrimidine core substituted with a 3,4-dimethoxyphenyl group (electron-donating), a hydroxy group at position 6, and a morpholin-4-yl moiety at position 2. The morpholine group enhances solubility and bioavailability due to its polar nature, while the 3,4-dimethoxyphenyl group may influence steric and electronic interactions in biological targets .

Properties

Molecular Formula |

C19H25N3O6 |

|---|---|

Molecular Weight |

391.4 g/mol |

IUPAC Name |

ethyl 4-(3,4-dimethoxyphenyl)-2-morpholin-4-yl-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C19H25N3O6/c1-4-28-18(24)15-16(12-5-6-13(25-2)14(11-12)26-3)20-19(21-17(15)23)22-7-9-27-10-8-22/h5-6,11,15-16H,4,7-10H2,1-3H3,(H,20,21,23) |

InChI Key |

ZVOXQIRMBPOFEV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(N=C(NC1=O)N2CCOCC2)C3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Preparation Methods

The synthesis of Ethyl 4-(3,4-dimethoxyphenyl)-6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with urea and morpholine under acidic or basic conditions to yield the desired dihydropyrimidine derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

Hydroxy Group (-OH)

-

Esterification : Reacts with acyl chlorides (e.g., acetyl chloride) to form acetate derivatives.

-

Oxidation : Susceptible to oxidation via Jones reagent, converting the -OH group to a ketone.

Morpholine Ring

-

Ring-Opening : Reacts with strong acids (e.g., HCl) to form linear amines.

-

Alkylation : Undergoes N-alkylation with alkyl halides (e.g., methyl iodide) under basic conditions .

Dihydropyrimidine Core

-

Aromatization : Treatment with HNO₃ or KMnO₄ oxidizes the dihydropyrimidine ring to a pyrimidine system.

-

Thiolation : Replaces oxygen with sulfur using Lawesson’s reagent .

Spectroscopic Characterization

Critical NMR signals for reaction monitoring:

¹H NMR (DMSO-d₆, δ ppm)

| Proton Environment | Chemical Shift (δ) | Multiplicity |

|---|---|---|

| C4-H (dihydropyrimidine) | 5.00–5.13 | Doublet |

| Morpholine N-CH₂ | 3.50–3.70 | Multiplet |

| Aromatic -OCH₃ | 3.72 | Singlet |

| C6-CH₃ | 2.22–2.28 | Singlet |

¹³C NMR (DMSO-d₆, δ ppm)

| Carbon Environment | Chemical Shift (δ) |

|---|---|

| C=O (ester) | 165.23–174.56 |

| Aromatic C-OCH₃ | 56.15 |

| Morpholine C-N | 47.84 |

Reaction Optimization Insights

-

Catalyst Impact : Potassium tert-butoxide outperforms traditional catalysts (e.g., NaOAc) in microwave-assisted syntheses, achieving near-quantitative yields .

-

Solvent Effects : Ethanol enhances solubility of intermediates, while acetic acid improves protonation of carbonyl groups .

Comparative Reactivity Analysis

| Derivative | Key Modification | Reactivity Change |

|---|---|---|

| 6-Acetoxy variant | Esterified -OH group | Enhanced lipophilicity |

| Thioxo analog | C2=O → C2=S substitution | Increased electrophilicity |

| Aromatized pyrimidine | Dihydropyrimidine → pyrimidine | Improved π-π stacking |

This compound’s versatility in electrophilic substitution and cyclization reactions positions it as a valuable scaffold for developing bioactive molecules, particularly in anticancer and CNS drug discovery .

Scientific Research Applications

Molecular Formula

- Molecular Formula : C17H22N2O5

Key Features

- The compound contains a pyrimidine ring with a carboxylate group and a morpholine substituent, which contribute to its biological activities.

Antitumor Activity

Research indicates that compounds similar to ethyl 4-(3,4-dimethoxyphenyl)-6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidine-5-carboxylate exhibit potent antitumor properties. The compound has been evaluated for its effects on various cancer cell lines, demonstrating significant growth inhibition.

Neuroprotective Effects

Studies have suggested that the compound may also possess neuroprotective properties. It has been shown to inhibit neuroinflammation and oxidative stress in neuronal cells, making it a candidate for further research in neurodegenerative diseases.

Characterization Techniques

The synthesized compound is characterized using techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : To confirm molecular structure.

- Mass Spectrometry (MS) : For molecular weight determination.

- X-ray Crystallography : To elucidate the crystal structure and confirm purity.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various human cancer cell lines. For instance:

- Cell Line Testing : The compound was tested against over 60 different human tumor cell lines with promising results indicating high efficacy compared to standard chemotherapeutics like 5-fluorouracil.

In Vivo Studies

Preliminary in vivo studies have indicated potential efficacy in animal models of cancer. These studies focus on:

- Tumor Growth Inhibition : Evaluating the reduction in tumor size following treatment with the compound.

- Survival Rates : Monitoring the survival rates of treated versus untreated groups to assess therapeutic benefits.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-dimethoxyphenyl)-6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes such as cyclooxygenase (COX) by binding to their active sites, thereby reducing the production of pro-inflammatory mediators like prostaglandins . Additionally, it can scavenge free radicals and reduce oxidative stress by donating hydrogen atoms from its hydroxy group.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Pyrimidine Core

The pharmacological and physicochemical properties of DHPM derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of DHPM Derivatives

Crystallographic and Conformational Differences

- The morpholine substituent in the target compound may introduce additional conformational flexibility due to its non-planar structure.

- Ring Puckering : General ring puckering coordinates (as defined by Cremer and Pople ) for DHPM derivatives suggest that substituents like trifluoromethyl or bulky aryl groups (e.g., 3,4-dimethoxyphenyl) can distort the pyrimidine ring, affecting binding to biological targets.

Pharmacological Potential

- Morpholine-Containing Derivatives : The morpholin-4-yl group in the target compound may improve blood-brain barrier penetration compared to analogs with oxo or thioxo groups, making it suitable for CNS-targeted therapies .

- Electron-Withdrawing vs. Electron-Donating Groups : Compounds with 3,5-bis(trifluoromethyl)phenyl () exhibit higher metabolic stability but lower aqueous solubility, whereas the 3,4-dimethoxyphenyl group balances lipophilicity and solubility .

Biological Activity

Ethyl 4-(3,4-dimethoxyphenyl)-6-hydroxy-2-(morpholin-4-yl)-4,5-dihydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data tables.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C23H31N2O8

- Molecular Weight : 449.49 g/mol

- CAS Number : 224052-51-1

The compound features a dihydropyrimidine core, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Research indicates that compounds with similar structures often exhibit their biological effects through various mechanisms:

- Anticancer Activity : Dihydropyrimidines have been shown to inhibit cell proliferation in various cancer cell lines. For instance, studies have reported IC50 values indicating the potency of similar compounds against cancer lines such as HEPG2 (liver cancer) and MCF7 (breast cancer) .

- Antimicrobial Effects : Dihydropyrimidine derivatives have also demonstrated antimicrobial properties, affecting both Gram-positive and Gram-negative bacteria. The presence of morpholine in the structure may enhance membrane permeability, thereby increasing antimicrobial efficacy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

- Anticancer Studies : A study conducted by Zhang et al. synthesized several dihydropyrimidine derivatives and evaluated their anticancer activity using TRAP PCR-ELISA assays. This compound exhibited significant inhibition against multiple cancer cell lines with promising IC50 values .

- Antimicrobial Studies : In a comparative study on antimicrobial activities, derivatives of dihydropyrimidines were tested against various pathogens. The results indicated that compounds containing morpholine exhibited enhanced activity against both Gram-positive and Gram-negative bacteria compared to their non-morpholine counterparts .

Q & A

Q. Key Steps :

- Reagent Ratios : Optimize molar ratios of aldehyde:β-keto ester:urea (typically 1:1:1.2) to minimize side products.

- Catalysis : Acidic conditions (e.g., HCl, p-TsOH) or Lewis acids (e.g., FeCl₃) enhance cyclization efficiency.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

How is the compound’s structural conformation analyzed, particularly the puckering of the dihydropyrimidine ring?

The Cremer-Pople puckering parameters are used to quantify non-planarity in the six-membered dihydropyrimidine ring. X-ray crystallography (e.g., SHELXL refinement) reveals:

- Ring Puckering Amplitude (Q) : Typically 0.3–0.5 Å for dihydropyrimidines.

- Phase Angle (θ) : Indicates pseudorotation; θ ≈ 0° corresponds to a half-chair conformation, common in dihydropyrimidines.

- Substituent Effects : Electron-donating groups (e.g., 3,4-dimethoxyphenyl) increase puckering due to steric hindrance .

Q. Methodological Protocol :

- Crystallization : Grow single crystals in ethyl acetate/hexane.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL-2018/3 for anisotropic displacement parameters and hydrogen-bond modeling .

Advanced Research Questions

How does the morpholin-4-yl group influence regioselectivity and bioactivity in derivatives of this compound?

The morpholine ring introduces conformational rigidity and hydrogen-bond acceptor capacity , affecting both synthesis and bioactivity:

- Regioselectivity : Morpholine’s nucleophilicity directs substitution to the 2-position of the dihydropyrimidine core.

- Bioactivity : Morpholine enhances solubility and interacts with biological targets (e.g., kinases, GPCRs) via N-oxide hydrogen bonding. Computational docking (AutoDock Vina) predicts binding affinity differences of 1–2 kcal/mol between morpholine-containing and non-morpholine analogs .

Q. Experimental Design :

- SAR Studies : Synthesize analogs with piperidine/pyrrolidine substitutions.

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical H-bond donors/acceptors .

How are conflicting spectral data (e.g., NMR vs. X-ray) resolved for this compound?

Contradictions between solution-state NMR and solid-state X-ray data arise from dynamic effects (e.g., ring puckering in solution) and crystal packing forces .

- NMR Analysis : ¹H NMR in DMSO-d₆ shows broadened signals for NH and OH protons (δ 9.8–10.2 ppm), indicating hydrogen bonding.

- X-ray Validation : Compare experimental bond lengths/angles with DFT-optimized geometries (B3LYP/6-311+G(d,p)). Discrepancies >0.05 Å suggest lattice strain or solvent effects .

Q. Resolution Protocol :

- Variable-Temperature NMR : Identify conformational equilibria (e.g., ring-flipping).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O) in the crystal lattice .

What strategies mitigate metabolic instability of the 6-hydroxy group in vivo?

The 6-hydroxy group is prone to glucuronidation and oxidation , reducing bioavailability. Solutions include:

- Prodrug Design : Acetylate the hydroxyl group to form a labile ester (e.g., ethyl carbonate).

- Bioisosteric Replacement : Substitute –OH with –F or –CF₃ to mimic polarity while resisting metabolism.

- Microsomal Stability Assays : Incubate with rat liver microsomes (RLM) and monitor degradation via LC-MS/MS .

Q. Data Example :

| Modification | Half-life (RLM, min) |

|---|---|

| 6-OH | 12 ± 2 |

| 6-OAc | 45 ± 5 |

| 6-F | 90 ± 10 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.